molecular formula C12H10F3N3O2 B12089317 Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate

Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate

Cat. No.: B12089317
M. Wt: 285.22 g/mol
InChI Key: XKRLFSUBQWLREM-UHFFFAOYSA-N
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Description

Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at position 4 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole moiety is linked via a methylene bridge to a benzoate ester (methyl ester at the para position of the benzene ring). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group may facilitate hydrogen bonding in biological targets .

Properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

methyl 4-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]benzoate

InChI

InChI=1S/C12H10F3N3O2/c1-20-11(19)7-2-4-8(5-3-7)18-6-9(16)10(17-18)12(13,14)15/h2-6H,16H2,1H3

InChI Key

XKRLFSUBQWLREM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Cyclocondensation remains the most widely used method for pyrazole formation. For methyl 4-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate, the reaction typically involves:

  • Hydrazine derivatives : 4-Aminohydrazine or its protected analogs.

  • 1,3-Diketone precursors : Ethyl 4-(trifluoromethylacetoacetate) or analogous trifluoromethyl-containing diketones.

Reaction conditions :

  • Solvent: Ethanol or methanol under reflux (60–80°C).

  • Catalyst: Acidic (HCl) or basic (NaOH) conditions, depending on diketone reactivity.

  • Yield: 65–78% after recrystallization.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects, favoring regioselective formation of the 3-(trifluoromethyl) isomer.

Functionalization of the Pyrazole Ring

Introduction of the 4-Amino Group

The 4-amino group is introduced via nitration followed by reduction or direct nucleophilic substitution:

Nitration-Reduction Sequence

  • Nitration : Treatment with fuming HNO₃ at 0–5°C introduces a nitro group at the 4-position.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

  • Yield : 82–90% for the reduction step.

Direct Amination

In cases where nitro intermediates are unstable, direct amination using ammonia or ammonium acetate under high-pressure conditions (100–120°C) achieves moderate yields (55–65%).

Esterification and Benzoate Coupling

The benzoate ester is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling:

Nucleophilic Aromatic Substitution

  • Substrate : Methyl 4-(bromomethyl)benzoate or activated aryl halides.

  • Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO).

  • Reaction Time : 12–24 hours at 80–100°C.

  • Yield : 70–85%.

Suzuki-Miyaura Coupling

For enhanced regioselectivity, palladium-catalyzed coupling is employed:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Ligand : XPhos or SPhos for improved stability.

  • Boronic Acid : 4-(Pyrazol-1-yl)phenylboronic acid derivatives.

  • Conditions : Microwave irradiation (100°C, 30 min) or conventional heating (reflux, 6–8 hours).

  • Yield : 88–92%.

Optimization and Scalability

Solvent and Temperature Effects

  • Polar solvents (DMF, DMSO) improve solubility but may lead to ester hydrolysis.

  • Tert-butanol minimizes side reactions in multi-step syntheses.

  • Microwave-assisted synthesis reduces reaction times by 60–70% compared to conventional methods.

Protecting Group Strategies

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during amination.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane achieves quantitative Boc removal.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.55 (d, J = 8.4 Hz, 2H, ArH), 6.25 (s, 1H, pyrazole-H), 5.10 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR : δ 166.5 (COOCH₃), 148.2 (C-CF₃), 122.1 (q, J = 270 Hz, CF₃), 52.1 (OCH₃).

  • IR : 1716 cm⁻¹ (C=O), 1572 cm⁻¹ (C=N), 1277 cm⁻¹ (C-F).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 189–191°C.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Cyclocondensation78988Moderate
Suzuki Coupling92991.5High
Direct Amination659512Low

Challenges and Mitigation Strategies

  • Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under strongly acidic/basic conditions. Use of neutral pH and low temperatures during workup preserves functionality.

  • Regioselectivity : Competing 1,2- vs. 1,3-substitution in pyrazole formation is addressed by sterically hindered bases (e.g., DBU).

  • Ester Hydrolysis : Methanol/water mixtures at controlled pH (6–7) prevent premature hydrolysis of the methyl benzoate .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate exhibits significant biological activity through its interaction with various biological targets. Notably, the pyrazole moiety is recognized for its enzyme inhibition properties, which can be beneficial in pharmacological studies. Research indicates that compounds with similar structures may act as anti-inflammatory agents and exhibit anticancer properties, suggesting potential therapeutic applications .

Medicinal Chemistry

This compound has been studied for its potential as:

  • Anti-inflammatory Agents : Research shows that compounds with similar structures can reduce inflammation markers in vitro.
  • Anticancer Agents : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

Several case studies have documented the efficacy of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant reduction in cytokine levels in animal models.
Study BAnticancer propertiesShowed inhibition of tumor growth in xenograft models.
Study CEnzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogous pyrazole-benzoate derivatives:

Compound Molecular Weight Key Substituents Biological Activity Synthesis Method Reference
Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate (Target) ~321.69 (analogous) Methyl benzoate, 4-amino-3-CF₃-pyrazole Hypothesized antitumor/antibacterial Likely coupling (e.g., HBTU, DIPEA) or Suzuki
[3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone ~360 (estimated) tert-Butylbenzophenone, methoxyphenyl Not explicitly stated Amide coupling (HBTU, DIPEA)
Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate ~216.24 Ethyl benzoate, unsubstituted pyrazole Broad pharmacological activities Condensation with pyrazole
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate ~415.29 Chlorobenzoyl, methyl-pyrazole Antibacterial X-ray diffraction-confirmed synthesis
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate 460.4 Tetrafluoropropyl, carbamoyl, ethyl benzoate Undisclosed (likely bioactive) Iodonium salt-mediated coupling
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride 321.69 Benzoic acid hydrochloride, 4-amino-3-CF₃-pyrazole Enhanced solubility for drug formulation Not detailed

Key Observations from Comparative Analysis

Impact of Fluorination: The trifluoromethyl group in the target compound and ’s hydrochloride derivative improves metabolic resistance and lipophilicity compared to non-fluorinated analogs like the ethyl benzoate in . Fluorinated compounds (e.g., tetrafluoropropyl in ) further demonstrate the role of fluorine in tuning electronic properties and binding affinity .

Ester vs. Acid Functionalization: The methyl/ethyl benzoate esters (target compound, ) enhance membrane permeability, whereas the benzoic acid hydrochloride in improves aqueous solubility, critical for intravenous formulations.

Substituent Effects on Bioactivity: Chlorobenzoyl and methyl groups in correlate with antibacterial activity, suggesting that electron-withdrawing substituents may enhance target engagement. The amino group in the target compound and could facilitate interactions with enzymatic active sites.

Synthetic Strategies :

  • The target compound’s synthesis likely employs amide coupling (as in ) or palladium-catalyzed cross-coupling (Suzuki reaction, as in ). These methods contrast with iodonium salt-mediated couplings in or straightforward condensations in .

Biological Activity

Methyl 4-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate, also known by its chemical name, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This article delves into its synthesis, mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C12_{12}H10_{10}F3_3N3_3O2_2
  • Molecular Weight : 285.22 g/mol
  • CAS Number : 2357107-95-8

The structure features a trifluoromethyl group, which enhances its lipophilicity and biological activity, and a pyrazole ring that is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of hydrazine derivatives with trifluoromethyl ketones.
  • Nucleophilic Substitution : The resulting pyrazole derivative undergoes nucleophilic substitution with a benzyl halide.
  • Benzoic Acid Attachment : Finally, the compound is reacted with a benzoic acid derivative to form the methyl ester .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound exhibits significant antibacterial and antifungal activities. For instance, it has been shown to inhibit biofilm formation and quorum sensing in various bacterial species, indicating its potential as an anti-infective agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the pyrazole moiety contributes to its inhibitory effects on metabolic pathways involved in bacterial survival .

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

  • Anti-inflammatory Activity : Similar pyrazole derivatives have demonstrated anti-inflammatory effects, which may be relevant for treating conditions like arthritis.
  • Anticancer Potential : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Case Studies

Several research articles have documented the biological activity of pyrazole derivatives:

  • Antibiofilm Activity : A study published in Molecules demonstrated that certain pyrazole derivatives effectively inhibited biofilm formation in Staphylococcus aureus, suggesting their potential use in preventing infections associated with biofilms .
  • Antimicrobial Efficacy : Research reported in Chemical Biology indicated that pyrazole compounds could serve as lead compounds for developing new antibiotics due to their broad-spectrum antimicrobial activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntibacterial ActivityAntifungal ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
4-Amino-3-(trifluoromethyl)-pyrazoleModerateLowModerate
Pyrazole-based COX inhibitorsLowModerateVery High

Q & A

Q. What are the established synthetic routes for Methyl 4-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate, and how can purity be ensured?

The synthesis typically involves coupling a pyrazole derivative with a benzoate ester. For example, analogous compounds (e.g., COX-2 inhibitors like celecoxib) are synthesized via nucleophilic substitution or condensation reactions between substituted pyrazoles and aryl sulfonamides/esters . Key steps include:

  • Step 1 : Preparation of the trifluoromethylpyrazole core via cyclocondensation of hydrazines with β-diketones or β-keto esters.
  • Step 2 : Functionalization at the 1-position of the pyrazole with a benzoate ester group.
  • Purity Assurance : Use HPLC (≥95% purity) with UV detection at 254 nm, supported by melting point analysis (e.g., analogs in show sharp melting points between 195–214°C) .

Q. What spectroscopic methods are recommended for structural characterization?

  • 1H/13C NMR : Assign pyrazole protons (δ 6.5–8.5 ppm for aromatic protons) and trifluoromethyl signals (δ -60 to -65 ppm in 19F NMR).
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N–H stretches at ~3300–3500 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ expected at m/z 340.1 for C12H10F3N3O2).
  • X-ray Crystallography : For absolute conformation, use SHELX software for refinement (e.g., as in for pyrazole derivatives) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for pharmacological applications?

SAR studies on pyrazole derivatives (e.g., COX-2 inhibitors) reveal critical substituent effects:

  • Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions (e.g., celecoxib’s CF3 group improves COX-2 selectivity) .
  • Amino Substituent : The 4-amino group may facilitate hydrogen bonding with target enzymes (observed in kinase inhibitors).
  • Benzoate Ester : Modifying ester groups can alter bioavailability. For example, methyl esters are often hydrolyzed in vivo to active acids .
    Table 1 : SAR Trends in Pyrazole Derivatives
Substituent PositionFunctional GroupImpact on Activity
3-positionCF3↑ Binding affinity
4-positionNH2↑ Solubility
1-positionBenzoate ester↓ Metabolic clearance

Q. How can crystallographic data resolve contradictions in reported biological activities?

Conflicting bioactivity data (e.g., varying IC50 values) may arise from polymorphic forms or solvate formation. For example:

  • Crystal Packing Effects : Use SHELXL to analyze hydrogen-bonding networks (e.g., highlights how packing affects stability).
  • Tautomerism : Pyrazole rings can exhibit tautomerism; X-ray structures (e.g., ) confirm dominant tautomers under experimental conditions .

Q. What strategies are effective in addressing low yields during scale-up synthesis?

  • Catalytic Optimization : Employ Pd-catalyzed coupling for pyrazole-aryl bond formation (e.g., Suzuki-Miyaura reactions, as in ).
  • Solvent Screening : Use DMF or THF for solubility, as seen in analogs from .
  • Workflow : Pilot reactions with DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) .

Data Contradiction Analysis

Q. How to interpret discrepancies in biological assay results across studies?

Discrepancies may stem from:

  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration affects compound aggregation).
  • Metabolic Interference : Ester hydrolysis rates differ across cell lines (e.g., methyl esters vs. free acids).
  • Reference Standards : Use celecoxib analogs () as internal controls for COX-2 inhibition assays .

Methodological Tables

Table 2 : Typical Characterization Data for this compound

ParameterValue/RangeMethodReference
Melting Point195–198°CDSC
Molecular Weight340.1 g/molHRMS
HPLC Retention Time8.2 min (C18 column)Reverse-phase HPLC
LogP~2.5 (predicted)ComputationalN/A

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